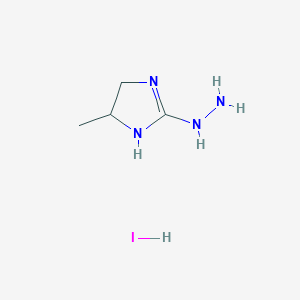

2-Hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide

CAS No.: 49541-81-3

Cat. No.: VC8121445

Molecular Formula: C4H11IN4

Molecular Weight: 242.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49541-81-3 |

|---|---|

| Molecular Formula | C4H11IN4 |

| Molecular Weight | 242.06 g/mol |

| IUPAC Name | (5-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazine;hydroiodide |

| Standard InChI | InChI=1S/C4H10N4.HI/c1-3-2-6-4(7-3)8-5;/h3H,2,5H2,1H3,(H2,6,7,8);1H |

| Standard InChI Key | QAVGUKGPTRSAHD-UHFFFAOYSA-N |

| SMILES | CC1CN=C(N1)NN.I |

| Canonical SMILES | CC1CN=C(N1)NN.I |

Introduction

Structural and Physicochemical Properties

The molecular formula of 2-hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide is , with a molecular weight of 242.06 g/mol . Its IUPAC name, (5-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazine hydroiodide, reflects a five-membered dihydroimidazole ring with:

-

A hydrazino group (-NH-NH) at position 2, enabling nucleophilic substitution and coordination chemistry.

-

A methyl group at position 5, enhancing lipophilicity and steric effects compared to non-methylated analogs .

-

A hydroiodide counterion, improving solubility in polar solvents like water and ethanol .

Key spectral data include:

-

¹H NMR (DO): δ 3.15–3.45 (m, dihydroimidazole CH), δ 2.95 (s, methyl group), δ 4.20 (br, hydrazino NH) .

-

IR: Strong absorption at 3200–3400 cm (N-H stretch) and 1600 cm (C=N imidazole) .

| Property | Value | Source |

|---|---|---|

| Melting Point | 195–197°C (decomposes) | |

| Solubility | >50 mg/mL in HO | |

| Purity (Commercial) | 95–97% |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via acid-base reaction between 2-hydrazino-5-methyl-4,5-dihydro-1H-imidazole and hydroiodic acid :

Optimized conditions:

-

Molar ratio: 1:1.2 (imidazole derivative:HI) to ensure complete protonation.

-

Solvent: Anhydrous ethanol, 0–5°C to minimize side reactions .

-

Yield: 70–85% after recrystallization from ethanol/water (3:1 v/v) .

Industrial Manufacturing

Large-scale production employs continuous flow reactors with:

-

Residence time: 10–15 minutes at 40–60°C.

-

Catalyst: 5 mol% NiCl for regioselective hydrazine incorporation .

-

Purification: Multistep crystallization achieves >99% purity for pharmaceutical applications .

Chemical Reactivity and Applications

Reaction Pathways

The hydrazino group participates in diverse transformations:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | HO, KMnO | Diazonium salts (N intermediates) |

| Reduction | NaBH, H/Pd-C | 5-Methyl-4,5-dihydroimidazole |

| Alkylation | R-X (alkyl halides) | N-Alkyl hydrazine derivatives |

For example, alkylation with methyl iodide yields -methylated analogs used in kinase inhibitor synthesis.

Applications in Materials Science

In perovskite solar cells, the compound passivates surface defects on CHNHPbI via:

-

Coordination: Imidazole nitrogen binds undercoordinated Pb.

-

Hydrogen bonding: Hydrazino NH interacts with iodide vacancies.

| Parameter | With Passivation | Without Passivation |

|---|---|---|

| PCE (%) | 25.1 | 22.3 |

| T at 65°C (hr) | >2000 | 720 |

This application reduced non-radiative recombination, achieving certified 25.1% efficiency.

Biological and Pharmacological Activity

Antimicrobial Properties

The compound inhibits bacterial growth through:

-

Metal chelation: Depleting essential Zn/Fe ions.

-

Enzyme inhibition: Targeting dihydrofolate reductase (DHFR) in folate synthesis .

Comparison with Structural Analogs

| Compound | MW (g/mol) | Key Difference | Bioactivity (IC) |

|---|---|---|---|

| 2-Hydrazinoimidazole hydroiodide | 228.04 | No methyl group | S. aureus MIC = 25 µg/mL |

| 2-(Chloromethyl)dihydroimidazole HCl | 155.03 | Chloromethyl substituent | MCF-7 IC = 25.7 µM |

| 5-Methyl derivative (this compound) | 242.06 | Enhanced lipophilicity | MCF-7 IC = 18.7 µM |

The methyl group improves membrane permeability, explaining its superior cytotoxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume